Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
Brand Name: Vulcanchem
CAS No.: 160169-48-2
VCID: VC20803555
InChI: InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1
SMILES: CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate

CAS No.: 160169-48-2

Cat. No.: VC20803555

Molecular Formula: C18H25NO6

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate - 160169-48-2

Specification

CAS No. 160169-48-2
Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
IUPAC Name benzyl (2R)-2-[(1R,2S)-3-ethoxy-1,2-dihydroxy-3-oxopropyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1
Standard InChI Key JBZWZAYRGSPQQL-OAGGEKHMSA-N
Isomeric SMILES CCOC(=O)[C@H]([C@@H]([C@H]1CCCCN1C(=O)OCC2=CC=CC=C2)O)O
SMILES CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O
Canonical SMILES CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate possesses a complex molecular structure featuring a piperidine ring with specific stereochemistry. The compound contains several key functional groups including an ethyl ester, a carbamate (Cbz-protection), and two hydroxyl groups. The molecular structure incorporates three defined stereogenic centers, contributing to its specific three-dimensional configuration and potentially to its chemical and biological behavior . The compound's InChI representation is InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1, providing a standardized encoding of its chemical structure .

Physical Properties

The physical properties of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate are crucial for understanding its behavior in various chemical environments. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate

PropertyValueSource
Molecular Weight351.39400 g/mol
Density1.256 g/cm³
Boiling Point524.238°C at 760 mmHg
Flash Point270.85°C
Melting PointNot available
Exact Mass351.16818752 Da

The compound's high boiling and flash points indicate low volatility, which is consistent with its relatively high molecular weight and the presence of multiple functional groups capable of intermolecular interactions. The density value suggests a moderately dense molecular packing in its solid or liquid state .

Chemical Properties

The chemical properties of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate are primarily determined by its functional groups and their spatial arrangement. Table 2 presents the key chemical properties of this compound.

Table 2: Chemical Properties of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate

PropertyValueSource
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8
Topological Polar Surface Area96.3 Ų
XLogP3-AA1.6
Complexity437

The compound possesses moderate lipophilicity as indicated by its XLogP3-AA value of 1.6, suggesting a balance between hydrophilic and lipophilic properties . This characteristic may influence its solubility in various solvents and potential for membrane permeability in biological systems. The presence of two hydrogen bond donors and six acceptors indicates significant potential for hydrogen bonding interactions, which could affect its reactivity and interactions with other molecules . The relatively high topological polar surface area (96.3 Ų) further suggests good capacity for polar interactions .

Stereochemistry and Structural Features

Stereochemical Configuration

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate contains three defined stereogenic centers, as indicated by the (2R), (2R), and (3S) designations in its name . These stereocenters create a specific three-dimensional arrangement that likely influences the compound's chemical reactivity, physical properties, and potential biological activity. The compound's SMILES notation, CCOC(=O)C@HO, encodes this stereochemical information using the @ and @@ symbols to represent specific configurations at the chiral centers .

The stereochemical complexity of this molecule suggests it may exist as one specific stereoisomer among multiple possible configurations. The defined stereochemistry indicates it has likely been synthesized or isolated as a specific isomer, which may be important for its intended applications or biological activity.

Functional Groups

The structure of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate incorporates several key functional groups that define its chemical behavior:

  • Ethyl Ester (COOC₂H₅): Located at the end of the dihydroxypropanoate chain, this group is susceptible to hydrolysis under acidic or basic conditions .

  • Carbamate (Cbz group): The N-benzyloxycarbonyl group protects the nitrogen atom of the piperidine ring. This protection group is commonly used in peptide synthesis and can be removed under specific conditions, such as catalytic hydrogenation .

  • Hydroxyl Groups (-OH): The compound contains two hydroxyl groups in the (2R,3S) configuration on the propanoate chain. These groups can participate in hydrogen bonding and undergo various reactions typical of alcohols, such as esterification or oxidation .

  • Piperidine Ring: This six-membered heterocyclic ring with a nitrogen atom provides the basic structural backbone of the compound and contributes to its three-dimensional structure .

The combination of these functional groups creates a molecule with diverse reactivity patterns and potential for chemical modifications, suggesting utility in synthetic chemistry applications.

QuantityPrice (USD)Supplier
2 mg$85.00Coompo Research Chemicals
10 mg$235.00Coompo Research Chemicals
50 mg$1000.00Coompo Research Chemicals

The relatively high cost per milligram suggests that the synthesis of this compound is complex, likely involving multiple steps and stereoselective methods to achieve the defined stereochemistry at the three chiral centers. This pricing structure is typical for specialized research chemicals with complex structures and specific stereochemical configurations.

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